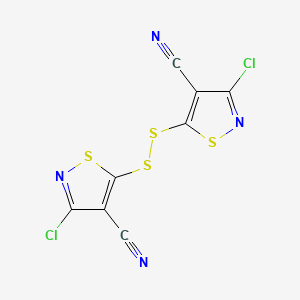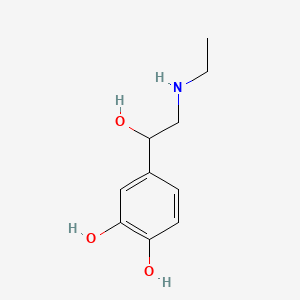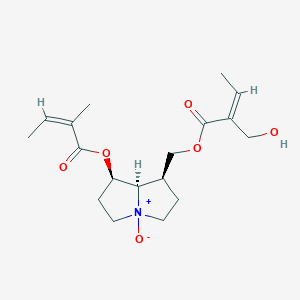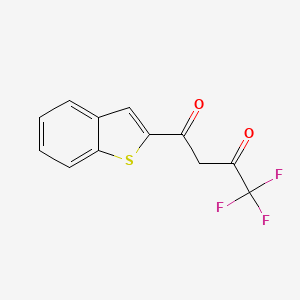
4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones It is characterized by a six-membered ring containing an oxygen atom and a hydroxymethyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-alkenoic acids under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Another method involves the use of 4-hydroxy-2-alkenoic esters, which can be cyclized under similar acidic conditions to yield the desired lactone. The reaction conditions, including temperature and catalyst concentration, can be optimized to improve the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions and reagents used.
Reduction: The lactone ring can be reduced to form the corresponding diol, which can be further functionalized.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions. The reaction conditions, including solvent, temperature, and catalyst, can be adjusted to achieve the desired product.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as biodegradability and biocompatibility.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
4-(Hydroxymethyl)-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds, such as:
5-(Hydroxymethyl)furfural: This compound also contains a hydroxymethyl group and a furan ring. It is used in the production of bio-based chemicals and materials.
4-Hydroxymethyl-2-pyrone: Similar to this compound, this compound contains a hydroxymethyl group and a pyrone ring. It is used in organic synthesis and as a precursor for various chemical reactions.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and properties compared to other similar compounds.
特性
IUPAC Name |
4-(hydroxymethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5-1-2-9-6(8)3-5/h3,7H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALNYVILOSMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silane](/img/structure/B14752059.png)

![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)

![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)






